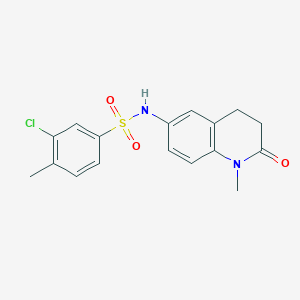

3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide" is a benzenesulfonamide derivative with potential biological activity. Benzenesulfonamides are known to be crucial in medicinal chemistry due to their role as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various bioprocesses. The structural features of this compound suggest that it may interact with carbonic anhydrase isoforms, potentially inhibiting their activity, which could be beneficial in treating diseases where CAs are dysregulated .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the incorporation of various functional groups to the benzenesulfonamide core to enhance biological activity. In the context of the provided papers, novel benzenesulfonamides have been synthesized by incorporating ethyl quinoline-3-carboxylate moieties , benzoyl groups , and alkylthio groups in combination with triazolyl moieties . These modifications are designed to target specific isoforms of carbonic anhydrases and to potentially confer anticancer properties. The synthesis routes are likely to involve multiple steps, including condensation reactions, and are carefully designed to introduce the desired substituents while maintaining the integrity of the sulfonamide group, which is essential for biological activity .

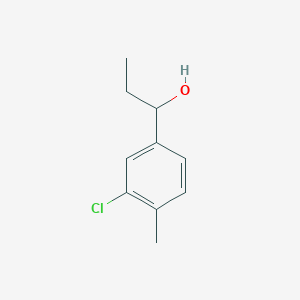

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various groups depending on the desired biological target. For instance, the dihedral angle between the sulfonyl and benzoyl benzene rings in one of the compounds is reported to be 84.4°, indicating a significant degree of spatial separation between these two aromatic systems . This spatial arrangement can influence the binding affinity and specificity of the compound towards its biological target, such as carbonic anhydrase isoforms .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is largely influenced by the presence of the sulfonyl group, which can act as a zinc-binding group in the active site of carbonic anhydrases. This interaction is crucial for the inhibitory activity of these compounds. The introduction of additional substituents, such as the quinoline moiety, can further modulate the reactivity and binding properties of the compound, potentially enhancing its selectivity and potency against specific isoforms of carbonic anhydrases . Additionally, the presence of other reactive groups, such as the triazolyl moiety, can confer anticancer properties by interacting with other molecular targets within cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of multiple hydrogen bond donors and acceptors, such as the sulfonyl and carbonyl groups, can lead to the formation of hydrogen-bonded networks in the crystal structure, as observed in one of the compounds where water molecules are involved in hydrogen bonding with the sulfonyl and carbonyl oxygen atoms . These interactions can affect the solubility, stability, and overall pharmacokinetic profile of the compound. The introduction of substituents like alkylthio and triazolyl groups can also influence the lipophilicity and membrane permeability of the compound, which are important factors in drug design .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of novel benzenesulfonamide derivatives with potential anticancer activities. For instance, compounds synthesized from benzenesulfonamide have shown interesting cytotoxic activities against various human cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar levels. Such compounds are synthesized to target specific biochemical pathways in cancer cells, aiming to develop more effective and selective anticancer therapies (Sławiński et al., 2012).

Antimicrobial and Anti-HIV Activity

The antimicrobial and anti-HIV properties of benzenesulfonamide derivatives have also been explored. Research indicates that certain benzenesulfonamides bearing 1,3,4-oxadiazole moieties exhibit significant antimicrobial and anti-HIV activities, offering promising leads for the development of new therapeutic agents (Iqbal et al., 2006).

Herbicidal Efficacy

The metabolism and mode of action of chlorsulfuron, a compound related to benzenesulfonamides, highlight the biological basis for its selectivity as an herbicide for cereals. This includes the ability of tolerant plants to metabolize the herbicide rapidly to an inactive product, demonstrating the potential of such compounds in agricultural applications (Sweetser et al., 1982).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of benzenesulfonamides has contributed to the development of new chemical methodologies and compounds with various biological activities. This includes the synthesis of 1,4-dihydro-4-thioxo-3-quinolinesulfonamides, a process that expands the chemical toolbox for creating molecules with potential biological and pharmaceutical applications (Skrzypek, 2005).

Mechanism of Action

Target of Action

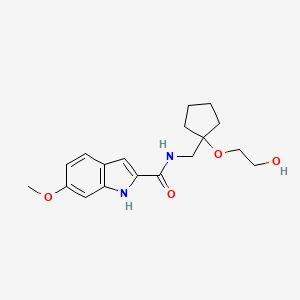

The compound belongs to a class of molecules known as indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of activities exhibited by indole derivatives, it’s likely that this compound could have multiple effects at the cellular level .

properties

IUPAC Name |

3-chloro-4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-11-3-6-14(10-15(11)18)24(22,23)19-13-5-7-16-12(9-13)4-8-17(21)20(16)2/h3,5-7,9-10,19H,4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMGTNKZPLQQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)